Cas no 181269-69-2 (tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate)

Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the preparation of pharmaceuticals and fine chemicals. Its structure features a protected piperidine core with a ketone functionality at the 4-position, enabling further derivatization through nucleophilic addition or reduction. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic transformations. The methyl substituent at the 3-position enhances steric and electronic modulation, making it useful for stereoselective reactions. This compound is favored for its high purity, consistent performance, and compatibility with a wide range of synthetic methodologies.
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate structure
181269-69-2 structure
商品名:tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
CAS番号:181269-69-2
MF:C11H19NO3
メガワット:213.273463487625
MDL:MFCD08460962
CID:138498
PubChem ID:22644642

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • N-Boc-3-Methyl-4-piperidone
    • 1-BOC-3-METHYL-PIPERIDIN-4-ONE
    • (R,S)-tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
    • 1-Piperidinecarboxylicacid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester
    • 3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
    • tert- Butyl 3-methyl-4-oxopiperidine-1-carboxylate
    • 1-Boc-3-Methyl-4-piperidone
    • 1-Boc-4-oxo-3-methyl-piperidine
    • N-TERT-BUTOXYCARBONYL-3-METHYL-4-PIPERIDONE
    • tert-Butyl 3-methyl-4-oxo-1-piperidinecarboxylate
    • tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
    • 181269-69-2
    • 1-Piperidinecarboxylic acid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester
    • (R)-1-Boc-3-methylpiperidin-4-one
    • SB20044
    • AM20090066
    • Z1268153253
    • AKOS005146137
    • SY350450
    • DTXSID80939420
    • PB14597
    • EN300-115029
    • FT-0648453
    • tert-Butyl3-methyl-4-oxopiperidine-1-carboxylate
    • GS-4216
    • MFCD08460962
    • SY003012
    • VWSBNWIPICCWAM-UHFFFAOYSA-N
    • J-523502
    • (+/-)-3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
    • 1,1-dimethylethyl 3-methyl-4-oxo-1-piperidinecarboxylate
    • CS-D0047
    • SCHEMBL104498
    • tert-butyl-3-methyl-4-oxopiperidine-1-carboxylate
    • AC-28243
    • A25878
    • racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
    • BCP14867
    • A4019
    • 3-Methyl-4-oxo-piperidine-1-carboxylicacidtert-butylester
    • 1-N-Boc-3-Methylpiperidine-4-One
    • (rs)-1,1-dimethylethyl 4-methyl-3-oxopiperidinecarboxylate
    • 1-Piperidinecarboxylic acid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester, (3R)-
    • DB-371424
    • BBL101696
    • tert-butyl (3S)-3-methyl-4-oxo-piperidine-1-carboxylate
    • STL555492
    • MDL: MFCD08460962
    • インチ: 1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
    • InChIKey: VWSBNWIPICCWAM-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1CCC(C(C)C1)=O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 213.13600
  • どういたいしつりょう: 213.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

  • 密度みつど: 1.060
  • ふってん: 298.7°C at 760 mmHg
  • フラッシュポイント: 134.5℃
  • PSA: 46.61000
  • LogP: 1.77030

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature
  • 危険レベル:IRRITANT

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LY359-20g
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
181269-69-2 97%
20g
1152.0CNY 2021-07-12
Enamine
EN300-115029-10.0g
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
181269-69-2 95.0%
10.0g
$142.0 2025-02-21
eNovation Chemicals LLC
D493224-1g
1-Boc-3-methyl-4-piperidone
181269-69-2 97%
1g
$255 2023-09-03
Enamine
EN300-115029-2.5g
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
181269-69-2 95.0%
2.5g
$54.0 2025-02-21
Enamine
EN300-115029-100.0g
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
181269-69-2 95.0%
100.0g
$1039.0 2025-02-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0456-5g
3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
181269-69-2 97%
5g
¥2605.69 2024-04-19
Enamine
EN300-115029-5.0g
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
181269-69-2 95.0%
5.0g
$87.0 2025-02-21
eNovation Chemicals LLC
Y1129088-25g
3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
181269-69-2 95%
25g
$1115 2024-07-28
eNovation Chemicals LLC
D490817-25G
N-BOC-3-METHYL-4-PIPERIDONE
181269-69-2 95%
25G
$1200 2022-10-24
Apollo Scientific
OR318070-5g
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
181269-69-2 95%
5g
£26.00 2025-02-20

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate 合成方法

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate 関連文献

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tert-butyl 3-methyl-4-oxopiperidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS No. 181269-69-2)

Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS No. 181269-69-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural framework, plays a crucial role in the synthesis of various pharmacologically active molecules. The presence of a piperidine ring with specific functional groups makes it a valuable intermediate in the development of novel therapeutic agents.

The chemical structure of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate consists of a piperidine core substituted with a tert-butyl group, a methyl group, and an oxo group at the 4-position. This arrangement imparts unique reactivity and stability, making it an attractive candidate for further chemical modifications. The compound's versatility has been exploited in the synthesis of various heterocyclic derivatives, which are known for their broad spectrum of biological activities.

In recent years, there has been a surge in research focused on developing new therapeutic strategies for neurological disorders. Piperidine derivatives have emerged as promising candidates due to their ability to interact with central nervous system receptors. Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate has been investigated for its potential role in modulating neurotransmitter pathways, particularly those involving dopamine and serotonin. Preliminary studies suggest that this compound may exhibit properties relevant to the treatment of conditions such as depression, anxiety, and Parkinson's disease.

The synthesis of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and cyclization reactions are commonly utilized in its preparation.

One of the key advantages of using tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate as a building block is its compatibility with various functionalization strategies. This flexibility allows chemists to introduce additional pharmacophores or modify existing ones, thereby tailoring the compound for specific biological targets. Such modifications have led to the discovery of several novel analogs with enhanced pharmacological properties.

The pharmacokinetic profile of derivatives derived from tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate has also been extensively studied. Researchers have focused on optimizing bioavailability and minimizing side effects through structural modifications. For instance, alterations in the substitution pattern or the introduction of solubilizing groups can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties.

In addition to its pharmaceutical applications, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate has found utility in agrochemical research. Piperidine derivatives are known to possess insecticidal and herbicidal properties, making them valuable in crop protection strategies. The compound's structural features contribute to its ability to interact with biological targets in pests, thereby offering a potential solution for sustainable agriculture.

The future prospects of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate are promising, with ongoing research aimed at uncovering new applications and improving synthetic routes. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the development of next-generation therapeutics and agrochemicals.

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